Ponceau 3R
Overview
Description
Ponceau 3R (C.I. 16155) is an azo dye that was once used as a red food colorant . It is part of a family of Ponceau dyes .
Molecular Structure Analysis
The molecular formula of this compound is C19H16N2Na2O7S2 . Its molecular weight is 494.44 g/mol .Chemical Reactions Analysis
This compound, being an azo compound, can potentially detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . It can form toxic gases when mixed with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents . Flammable gases can be formed when mixed with alkali metals .Physical and Chemical Properties Analysis
This compound appears as dark red crystals or red powder . It is soluble in water and slightly soluble in alcohol . The addition of HCl to its aqueous solution does not change the color, but NaOH produces a yellow precipitate .Scientific Research Applications
Electrochemical Detection Techniques
Recent studies have focused on the development of electrochemical sensors for the detection of Ponceau 4R in food products, particularly soft drinks. One study utilized differential pulse stripping voltammetry at single-walled carbon nanotubes-modified composite electrodes based on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) derivatives. This method demonstrated high electrocatalytic activity, a low detection limit, and satisfactory stability, proving effective for trace analysis of Ponceau 4R in real sample analysis, including soft drinks (Wang et al., 2015). Similarly, alumina microfibers-based electrochemical sensors were developed for the simultaneous detection of Ponceau 4R and tartrazine, showcasing high sensitivity and rapid detection capabilities (Zhang et al., 2015).
Environmental Impact and Adsorption Techniques
The environmental impact of synthetic dyes like Ponceau S (closely related to Ponceau 3R) has led to studies on their removal from aqueous solutions. Magnesium oxide (MgO) nanoparticles were synthesized and used for the adsorption of Ponceau S from aqueous solutions, demonstrating the potential for effective dye removal from wastewater (Venkatesha et al., 2013).
Adoption of 3Rs in Animal Research
While not directly related to this compound, the principles of Replacement, Reduction, and Refinement (3Rs) in animal research have been advocated to ensure ethical standards. These guidelines aim to improve animal welfare in research settings and have been integrated into various studies, including those involving chemical substances (Workman et al., 2010). The adoption of these principles can indirectly impact research involving synthetic dyes by promoting more humane and responsible experimental practices.
Safety and Hazards
Ponceau 3R is considered a carcinogen with experimental carcinogenic and tumorigenic data . It can be explosive when suspended in air at specific concentrations . It is probably combustible, although flash point data are not available . It is hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, and inhalation .
Mechanism of Action
Target of Action
Ponceau 3R, also known as C.I. Food Red 6, is an azo dye Azo dyes are synthetic compounds characterized by the presence of an azo group (-N=N-), which is responsible for their vibrant colors
Mode of Action
The azo group can form complexes with various molecules, altering their properties and leading to changes in the system where it is applied .
Biochemical Pathways
Azo dyes in general have been associated with various biological effects, including potential genotoxicity
Pharmacokinetics
Like other azo dyes, it is likely that this compound is absorbed and distributed in the body after ingestion, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Some studies suggest that azo dyes can cause dna damage
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of similar azo dyes has been shown to be enhanced under solar light irradiation . The pH, temperature, and presence of other chemicals can also affect the action and stability of this compound .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Ponceau 3R are not fully understood. As an azo dye, it is known to interact with various biomolecules. The nature of these interactions is largely dependent on the specific chemical structure of this compound .
Cellular Effects
This compound has been shown to have toxic effects on cells, particularly in the liver . Histopathological studies have revealed fatty metamorphoses, hydropic degeneration, acidophilic degeneration, cell edema, and single cell necrosis of hepatic cells . These effects of this compound on cellular function highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an azo compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that azo dyes can be unstable and degrade over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. Chronic oral toxicity and carcinogenicity studies in rats have shown that body weight gains were inhibited at all dosage levels of this compound, especially at the 2.0% level . Furthermore, neoplastic changes attributable to this compound were observed in the liver .
Metabolic Pathways
As an azo dye, it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
As a water-soluble compound , it is likely to be transported and distributed within cells and tissues via aqueous channels.
Subcellular Localization
Given its water-soluble nature , it may be localized in the cytoplasm or within organelles that have aqueous environments
Properties
{ "Design of the Synthesis Pathway": "Ponceau 3R can be synthesized by coupling diazonium salt of 4-amino-2,5-dimethoxybenzenediazonium chloride with 6-hydroxy-2-naphthalenesulfonic acid.", "Starting Materials": [ "4-amino-2,5-dimethoxybenzenediazonium chloride", "6-hydroxy-2-naphthalenesulfonic acid" ], "Reaction": [ "Prepare a solution of 4-amino-2,5-dimethoxybenzenediazonium chloride in water.", "Add a solution of sodium hydroxide to the diazonium salt solution to adjust the pH to 6-7.", "Add a solution of 6-hydroxy-2-naphthalenesulfonic acid in water to the diazonium salt solution slowly with constant stirring.", "Maintain the pH of the reaction mixture between 6-7 during the coupling reaction.", "After the completion of the reaction, filter the precipitated product and wash it with water.", "Dry the product at room temperature and recrystallize it from water to obtain pure Ponceau 3R." ] } | |
CAS No. |
3564-09-8 |
Molecular Formula |
C19H18N2NaO7S2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H18N2O7S2.Na/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28;/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28); |
InChI Key |
HNHAXVUYRRSISO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |
Appearance |
Solid powder |
Color/Form |
DARK RED POWDER FORMS CHERRY-RED SOLN IN WATER & ACIDS |
melting_point |
greater than 572 °F (NTP, 1992) |
3564-09-8 | |
physical_description |
Ponceau 3r appears as dark red crystals or red powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
50 to 100 mg/mL at 66° F (NTP, 1992) SOL IN WATER, SLIGHTLY SOL IN ALCOHOL Sol in acids; slightly soluble in alcohol; insol in alkalies INSOL IN VEGETABLE OILS |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ponceau 3R; NSC10461; NSC-10461; NSC10461 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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